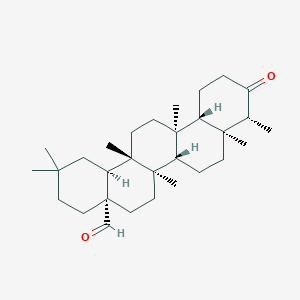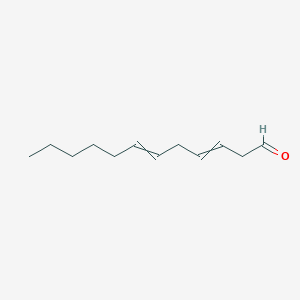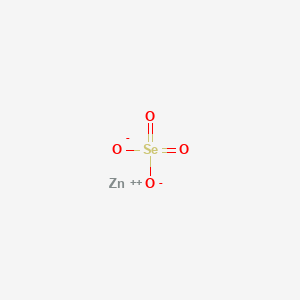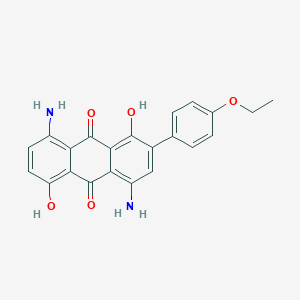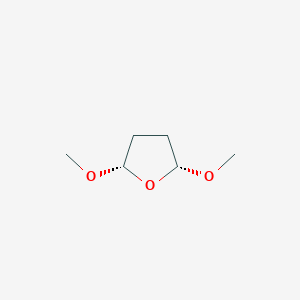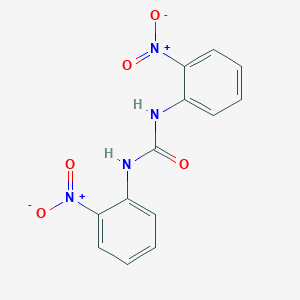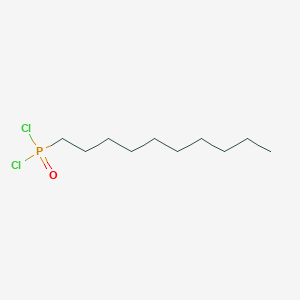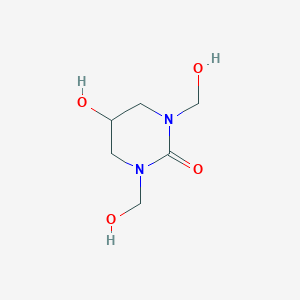
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, also known as THP, is a chemical compound that has been extensively studied for its potential biomedical applications. THP is a pyrimidine derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is not fully understood. However, studies have suggested that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one may exert its biological effects through the modulation of various signaling pathways. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for metabolic disorders, such as diabetes and obesity. Additionally, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one could be studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one is a promising chemical compound that has been extensively studied for its potential biomedical applications. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods and has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one, including the development of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one derivatives with improved properties and the investigation of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one as a potential therapeutic agent for various diseases.
Méthodes De Synthèse
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been synthesized through various methods, including the reaction of 5-hydroxymethyluracil with formaldehyde and sodium borohydride. Another method involves the reaction of 5,6-dihydrouracil with formaldehyde and sodium borohydride. The synthesis of Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been achieved through the reaction of 5-hydroxymethyluracil with paraformaldehyde and sodium borohydride.
Applications De Recherche Scientifique
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has been studied for its potential applications in various fields of biomedical research. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one has also been investigated for its potential as a neuroprotective agent and as a therapeutic agent for metabolic disorders.
Propriétés
Numéro CAS |
13348-19-1 |
|---|---|
Nom du produit |
Tetrahydro-5-hydroxy-1,3-bis(hydroxymethyl)-1H-pyrimidin-2-one |
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
5-hydroxy-1,3-bis(hydroxymethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O4/c9-3-7-1-5(11)2-8(4-10)6(7)12/h5,9-11H,1-4H2 |
Clé InChI |
OEGBLDIRTKJJAM-UHFFFAOYSA-N |
SMILES |
C1C(CN(C(=O)N1CO)CO)O |
SMILES canonique |
C1C(CN(C(=O)N1CO)CO)O |
Autres numéros CAS |
13348-19-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



